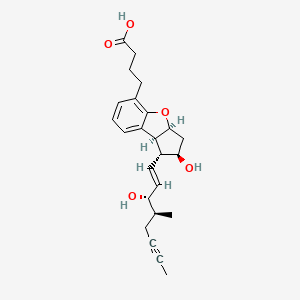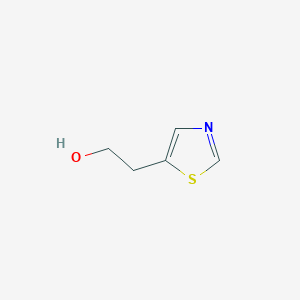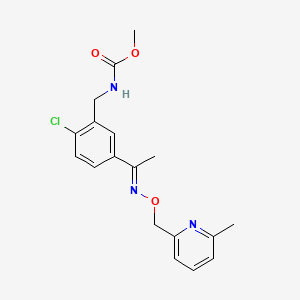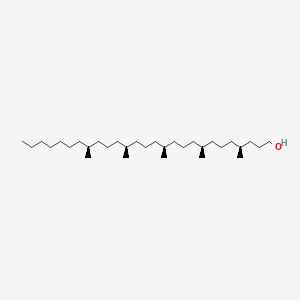![molecular formula C28H33ClF2N2O B1248113 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine;hydrochloride](/img/structure/B1248113.png)
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine;hydrochloride: is a highly selective synaptosomal dopamine uptake inhibitor. It has a strong affinity for the dopamine uptake carrier protein, making it a significant compound in the study of dopamine-related functions and disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine;hydrochloride involves multiple steps, including the reaction of bis(4-fluorophenyl)methanol with 1-(2-chloroethyl)piperazine in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3-phenylpropyl bromide to yield Gbr-12909 .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often purified using recrystallization techniques and is stored as a lyophilized powder to maintain stability .
Chemical Reactions Analysis
Types of Reactions: 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine;hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and bases.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions typically yield derivatives of Gbr-12909 with different alkyl or aryl groups attached .
Scientific Research Applications
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of dopamine uptake inhibitors.
Biology: Helps in understanding the role of dopamine in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating addiction and other dopamine-related disorders.
Industry: Utilized in the development of new drugs targeting dopamine transporters
Mechanism of Action
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine;hydrochloride exerts its effects by inhibiting the dopamine transporter (DAT). This inhibition prevents the reuptake of dopamine into presynaptic neurons, leading to an increase in extracellular dopamine levels. The compound has a high affinity for DAT, with a binding constant (K_i) of 1 nM . It also shows some affinity for sigma receptors, which may contribute to its overall pharmacological profile .
Comparison with Similar Compounds
Vanoxerine (GBR-12935): Another dopamine uptake inhibitor with a similar structure but different pharmacokinetic properties.
Methylphenidate: A stimulant drug that also inhibits dopamine reuptake but has a different chemical structure.
Cocaine: A well-known drug of abuse that inhibits dopamine reuptake but with a shorter duration of action compared to Gbr-12909
Uniqueness: 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine;hydrochloride is unique due to its high selectivity and long-acting inhibition of dopamine uptake. Unlike cocaine, it has fewer negative behavioral effects and a longer duration of action, making it a valuable tool in addiction research .
Properties
Molecular Formula |
C28H33ClF2N2O |
|---|---|
Molecular Weight |
487 g/mol |
IUPAC Name |
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine;hydrochloride |
InChI |
InChI=1S/C28H32F2N2O.ClH/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23;/h1-3,5-6,8-15,28H,4,7,16-22H2;1H |
InChI Key |
VAHMWGICKYTGSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |
Synonyms |
1-(2 (bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine 1-(2 (bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine dihydrochloride GBR 12909 GBR-12909 I 893 I-893 vanoxeamine vanoxerine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















